
3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This particular compound features a bromophenyl and a nitrophenyl group, which contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3-nitrobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core structure.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Reduction of Nitro Group: 3-(4-bromophenyl)-2-(3-aminophenyl)-2,3-dihydro-4(1H)-quinazolinone.
Substitution of Bromine: 3-(4-aminophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone.
Chemistry:
Synthetic Intermediate: This compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine:
Drug Development: Due to its structural features, it may be investigated for potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is not fully elucidated. its biological activity is likely due to its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways involved in inflammation, cell proliferation, or microbial growth.
相似化合物的比较
- 3-(4-Chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-Fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE may confer unique electronic and steric properties, potentially enhancing its biological activity compared to its analogs with different substituents.
- Activity: The specific substituents on the phenyl rings can significantly influence the compound’s reactivity and interaction with biological targets, making each analog unique in its potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C20H14BrN3O3 |
|---|---|
分子量 |
424.2g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H |
InChI 键 |
DEHYNLGQESJEBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



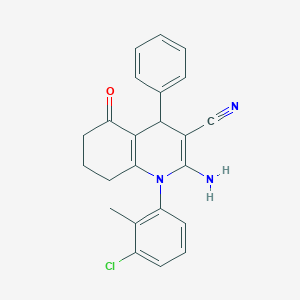
![2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392938.png)
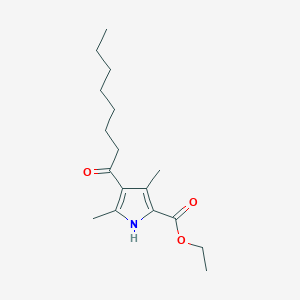
![4-nitro-2-{4-[2-(4-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-6-phenyl-4-pyrimidinyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392940.png)
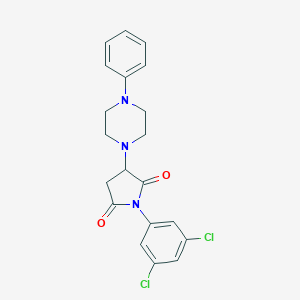

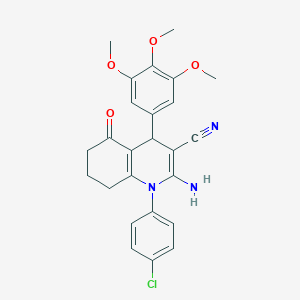
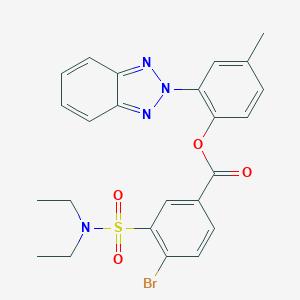
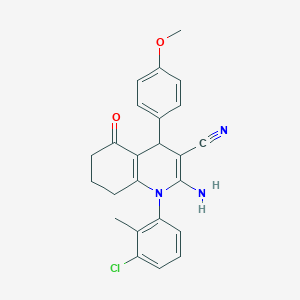
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(MORPHOLIN-4-YL)METHYL]-N'-(PROPAN-2-YLIDENE)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B392953.png)

![2-Amino-4-(4-bromo-2-thienyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392957.png)
![6-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B392959.png)
